2,4-dimethyl-N-propan-2-ylbenzamide
Description
2,4-Dimethyl-N-propan-2-ylbenzamide is a benzamide derivative characterized by a benzene ring substituted with methyl groups at positions 2 and 4, and an amide group where the nitrogen is bonded to a propan-2-yl (isopropyl) group. This structure confers unique physicochemical properties, including moderate lipophilicity and steric hindrance due to the isopropyl substituent. Benzamides are widely studied for their applications in medicinal chemistry, agrochemicals, and as intermediates in organic synthesis .
Properties
IUPAC Name |
2,4-dimethyl-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8(2)13-12(14)11-6-5-9(3)7-10(11)4/h5-8H,1-4H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXBSLQAFRCBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-propan-2-ylbenzamide typically involves the condensation of 2,4-dimethylbenzoic acid with isopropylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.
Reduction: Formation of 2,4-dimethyl-N-propan-2-ylamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2,4-Dimethyl-N-propan-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. Alternatively, it may interact with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on the Benzene Ring
Target Compound :
- Structure : 2,4-Dimethylbenzamide core.
- Electronic Effects : Methyl groups at positions 2 and 4 are electron-donating, activating the ring for electrophilic substitution at meta/para positions.
Analog 1 : 4-Methyl-N,N-di(propan-2-yl)benzamide (CAS 6937-52-6)
- Structure : Single methyl group at position 4; di-isopropyl substituents on the amide nitrogen.
- Key Differences :
- Synthetic Utility: Di-isopropyl groups may hinder amide bond hydrolysis, enhancing stability compared to mono-substituted analogs.
Analog 2 : N,N-Dimethyl-2-propoxybenzamide (3k)
Nitrogen Substituent Variations
Target Compound :
- N-Propan-2-yl Group : Introduces moderate steric hindrance and lipophilicity.
Analog 3 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Hydroxyl-containing substituent on nitrogen; 3-methylbenzamide core.
- Key Differences :
Analog 4 : N-(1-Phenylpropan-2-yl)benzamide
- Structure : Nitrogen bonded to a phenyl-containing substituent.
- Higher molecular weight and logP compared to the target compound .
Research Implications
- Drug Design : The target compound’s balance of lipophilicity and steric hindrance makes it a candidate for optimizing membrane permeability in pharmaceuticals.
- Catalysis: Analog 3’s directing group highlights the role of nitrogen substituents in metal-catalyzed reactions, a feature less pronounced in the target compound .
- Stability : Di-isopropyl analogs (e.g., Analog 1) demonstrate enhanced amide bond stability, suggesting structural tweaks for prolonged activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
